molecular formula C13H14N2O2S2 B5234719 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5234719
M. Wt: 294.4 g/mol
InChI Key: JXUNODQSZLPDDF-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. This compound has shown promising results in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with specific targets in the cells. For example, it has been reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. It has been found to inhibit the growth of various bacteria and fungi. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has been reported to exhibit anticonvulsant activity by modulating the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit multiple biological activities. This compound can be used in various assays to study its antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to use appropriate safety measures while handling this compound.

Future Directions

There are several future directions for research on 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential directions is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, it is important to study the toxicity and pharmacokinetics of this compound in animal models to evaluate its potential use in humans.
Conclusion:
In conclusion, 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound that exhibits multiple biological activities. Its synthesis method is efficient and reproducible, and it has shown potential applications in various fields. Further research is needed to fully understand its mechanism of action and to evaluate its potential use in humans.

Synthesis Methods

The synthesis of 3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-ethoxy-3-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with ammonium acetate to obtain the final product. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.

Scientific Research Applications

3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(5Z)-3-amino-5-[(4-ethoxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-3-17-10-5-4-9(6-8(10)2)7-11-12(16)15(14)13(18)19-11/h4-7H,3,14H2,1-2H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUNODQSZLPDDF-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-amino-5-(4-ethoxy-3-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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